isoquinolin-7-ylmethanamine
Overview
Description
isoquinolin-7-ylmethanamine is a chemical compound with the molecular formula C10H10N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Mechanism of Action
Target of Action
(Isoquinolin-7-YL)methanamine, also known as 7-Isoquinolinylmethylamine or IQM, is a derivative of isoquinoline. Isoquinoline alkaloids, including IQM, are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
. More research is needed to elucidate the specific interactions of IQM with its targets.
Result of Action
. More research is needed to describe the specific molecular and cellular effects of IQM.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-7-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which provide a more environmentally friendly approach .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of coal tar as a raw material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate. This method exploits the basicity of isoquinoline compared to quinoline . The isolated isoquinoline can then be further modified to produce this compound through various chemical reactions.
Chemical Reactions Analysis
Types of Reactions
isoquinolin-7-ylmethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
isoquinolin-7-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a precursor in the synthesis of various derivatives.
Quinoline: Another heterocyclic aromatic compound with similar properties and applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.
Uniqueness
isoquinolin-7-ylmethanamine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in scientific research and industrial applications .
Biological Activity
Isoquinolin-7-ylmethanamine is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Isoquinoline Alkaloids
Isoquinoline alkaloids are a significant class of natural products characterized by their nitrogen-containing heterocyclic structure. They have been studied extensively due to their wide-ranging biological activities, including antitumor , antibacterial , anti-inflammatory , and neuroprotective effects. This compound, as a derivative of isoquinoline, exhibits similar properties and has attracted attention in medicinal chemistry.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. A study highlighted the cytotoxic effects of various isoquinoline derivatives on cancer cell lines, showing that certain modifications to the isoquinoline structure can enhance cytotoxicity. For instance, compounds with specific substitutions at the C-7 position exhibited selective inhibitory activity against cancer-related targets, suggesting that this compound could be a promising candidate for further development in cancer therapy .
Table 1: Cytotoxicity of Isoquinoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | H1975 | 11.0 | Induces apoptosis, G2/M phase arrest |
Derivative A | MGC-803 | 5.1 | Topoisomerase I inhibition |
Derivative B | HGC-27 | 7.6 | Inhibits cell migration and invasion |
Antibacterial Activity
Isoquinoline derivatives have shown significant antibacterial activity against various pathogens. Studies have demonstrated that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Isoquinoline alkaloids are known to modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress. This makes them candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated the effects of this compound on human lung cancer cells (H1975). The compound demonstrated an IC50 value of 11.0 µM, indicating significant cytotoxicity. Mechanistic studies revealed that it induced apoptosis and caused G2/M phase cell cycle arrest, showcasing its potential as an anticancer agent .
- Case Study on Antibacterial Properties : Another investigation assessed the antibacterial efficacy of various isoquinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many isoquinoline derivatives inhibit key enzymes involved in cancer progression and bacterial survival.
- Modulation of Cell Signaling Pathways : this compound may influence signaling pathways related to apoptosis and inflammation.
- Antioxidant Activity : By scavenging free radicals, this compound can mitigate oxidative damage in neuronal cells.
Properties
IUPAC Name |
isoquinolin-7-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYABXDVWYTICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717059 | |
Record name | 1-(Isoquinolin-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-96-1 | |
Record name | 7-Isoquinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Isoquinolin-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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